PKR activator 4
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Overview
Description
PKR activator 4 is a potent activator of pyruvate kinase R (PKR), an enzyme that plays a crucial role in cellular metabolism and stress response. This compound has shown significant potential in the research of blood disorders, particularly in improving red blood cell survival and hemoglobin levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKR activator 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and efficacy .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification and quality control measures. The compound is typically stored at -20°C to maintain its stability and potency .
Chemical Reactions Analysis
Types of Reactions
PKR activator 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to reduced forms with different properties.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products
Scientific Research Applications
PKR activator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme activation and metabolic pathways.
Biology: Investigated for its role in cellular stress response and regulation of gene expression.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
PKR activator 4 exerts its effects by activating pyruvate kinase R (PKR), an enzyme involved in glycolysis and cellular stress response. The activation of PKR leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces cellular stress responses. This mechanism is crucial for the compound’s role in improving red blood cell survival and hemoglobin levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PKR activator 4 include other pyruvate kinase activators, such as:
FT-4202: Another potent activator of PKR with similar applications in blood disorder research.
PKR activator 3: A related compound with comparable properties and effects.
Uniqueness
This compound stands out due to its high potency and efficacy in activating PKR, making it a valuable tool in scientific research and potential therapeutic applications. Its unique chemical structure and properties differentiate it from other similar compounds, providing distinct advantages in various research and medical contexts .
Properties
Molecular Formula |
C18H24N6O2SSi |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
7-methyl-4-[[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methyl]-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C18H24N6O2SSi/c1-23-15-13(10-19-21-18(15)25)16-17(23)20-14(27-16)9-12-5-6-24(22-12)11-26-7-8-28(2,3)4/h5-6,10H,7-9,11H2,1-4H3,(H,21,25) |
InChI Key |
OJINPWVFOQGLEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NNC2=O)C3=C1N=C(S3)CC4=NN(C=C4)COCC[Si](C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.